5-Fluorodopa - 42877-15-6

5-Fluorodopa

Catalog Number: EVT-1543274
CAS Number: 42877-15-6
Molecular Formula: C9H11BrFNO4
Molecular Weight: 296.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Fluorodopa, also known as Fluorodopa F-18, is a radiopharmaceutical compound primarily used in positron emission tomography (PET) imaging to assess dopaminergic function in the brain. It is particularly significant in the diagnosis and management of neurological disorders such as Parkinson's disease. The compound is synthesized using fluorine-18, a radioactive isotope, which allows for its visualization during imaging procedures.

Source and Classification

5-Fluorodopa is classified as a radiolabeled amino acid and is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine). It is produced through the introduction of fluorine-18 into the L-DOPA molecule. The compound can be categorized under radiopharmaceuticals, specifically those used for neuroimaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Fluorodopa typically involves several methods, including both electrophilic and nucleophilic approaches.

  1. Electrophilic Synthesis: This method utilizes an electrophilic fluorination process where fluorine-18 is introduced into a precursor molecule. A common approach involves the use of protected L-DOPA derivatives that undergo deprotection after fluorination to yield 5-Fluorodopa .
  2. Nucleophilic Production: Recent advancements have led to the development of cassette-based nucleophilic production methods. In this approach, the fluorine-18 fluoride is trapped on an anion exchange cartridge and subsequently reacted with a precursor at elevated temperatures. This method has demonstrated improved yields and purity .

The total synthesis time for 5-Fluorodopa can vary, with reports indicating times ranging from approximately 63 minutes to over 140 minutes depending on the method employed .

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-Fluorodopa is C₉H₁₀FNO₄. The structure features a fluorine atom substituted at the 5-position of the aromatic ring derived from L-DOPA.

  • Molecular Weight: Approximately 201.18 g/mol
  • Structural Characteristics: The compound exhibits a hydroxyl group, an amino group, and a carboxylic acid functional group, contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

5-Fluorodopa undergoes several key chemical reactions following its synthesis:

  1. Decarboxylation: In vivo, 5-Fluorodopa is decarboxylated by aromatic L-amino acid decarboxylase to form 5-Fluorodopamine, which is then stored in presynaptic vesicles in dopaminergic neurons .
  2. Radiochemical Purity Assessment: High-performance liquid chromatography (HPLC) is commonly employed to assess the purity of synthesized 5-Fluorodopa, ensuring that it meets clinical specifications for use in PET imaging .
Mechanism of Action

Process and Data

The mechanism of action for 5-Fluorodopa involves its uptake by dopaminergic neurons in the brain. After intravenous administration, it crosses the blood-brain barrier and is taken up by neurons where it undergoes decarboxylation:

  • Decarboxylation Reaction:
5 FluorodopaAromatic L amino acid decarboxylase5 Fluorodopamine+CO2\text{5 Fluorodopa}\xrightarrow{\text{Aromatic L amino acid decarboxylase}}\text{5 Fluorodopamine}+\text{CO}_2

This process allows for visualization during PET scans as the accumulation of 5-Fluorodopamine correlates with dopaminergic activity in specific brain regions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution
  • pH: Ranges from 3 to 5
  • Half-life of Fluorine-18: Approximately 109.7 minutes

Chemical Properties

  • Solubility: Soluble in water due to the presence of polar functional groups.
  • Stability: Requires careful handling due to radioactivity; must be used within hours post-synthesis for optimal imaging results.
Applications

Scientific Uses

5-Fluorodopa is primarily utilized in clinical settings for:

  1. Neuroimaging: It serves as a crucial tool in diagnosing Parkinson's disease and other disorders affecting dopaminergic pathways by allowing visualization of dopamine synthesis and storage .
  2. Research: Used in studies investigating dopaminergic function and dysfunction in various neurological conditions.
Introduction to 5-Fluorodopa

Historical Development and Discovery of Fluorinated DOPA Analogues

The development of fluorinated DOPA analogues represents a significant advancement in neuropharmacology and diagnostic imaging. Initial efforts focused on isotopic exchange reactions, such as the synthesis of 5-[¹⁸F]F-DOPA by Firnau et al. in 1973, which achieved radiochemical purities >95% but suffered from low specific activities (2.2–22 kBq/μmol) and poor in vivo stability due to rapid O-methylation [2]. This limitation spurred research into regioselective fluorination, culminating in the preferential adoption of 6-fluoro isomers. The 6-[¹⁸F]F-DOPA isomer demonstrated superior metabolic stability because its fluorine atom does not sterically favor O-methylation, unlike the 5-fluoro isomer [2]. By the 1980s, demetallation-based radiosyntheses (e.g., destannylation and demercuration) emerged, enabling automated production with higher specific activities (>100 MBq/μmol) and enantiomeric purity (>97%) [2]. Regulatory milestones include the U.S. FDA approval in 2019 for Parkinsonian syndrome evaluation, based on a prospective trial demonstrating 91% specificity in detecting dopaminergic deficits [1] [8].

Table 1: Evolution of Fluorinated DOPA Synthesis

YearSynthetic MethodKey CharacteristicsLimitations/Advancements
1973Isotopic exchangeHigh radiochemical purity (>95%)Low SA (0.2–2.0 μCi/mg); poor in vivo stability
1984Electrophilic fluorinationRegioselective synthesis (2-,5-,6-F-DOPA)Low RCY (3%); required specialized accelerators
1988Demercuration/DestannylationAutomated synthesis; SA >100 MBq/μmol; ee >97%Toxic metal contamination risks
2010sNucleophilic fluorinationHigh SA; short reaction times; no-carrier-addedImproved reliability for clinical use
2019FDA-approved formulationSpecificity: 91%; PPV: 92% in Parkinsonian syndromesStandardized for diagnostic PET imaging

Structural and Functional Relationship to Endogenous L-DOPA

5-Fluorodopa (specifically 6-[¹⁸F]F-DOPA) is a structural analogue of L-DOPA, where a fluorine-18 atom replaces the hydrogen at the 6-position of the phenyl ring. This modification preserves the amino acid backbone essential for substrate recognition by aromatic L-amino acid decarboxylase (AADC) and dopamine transporters (DAT) [2] [6]. However, the electronegative fluorine atom alters electron distribution within the catechol ring, influencing three key properties:

  • Metabolic Stability: Fluorine at C-6 reduces susceptibility to catechol-O-methyltransferase (COMT), unlike endogenous L-DOPA or 5-F-DOPA [2].
  • Blood-Brain Barrier Permeability: The presence of fluorine enhances lipophilicity (log P ≈ –1.2), facilitating passive diffusion via LAT1 transporters [5].
  • Enzymatic Processing: AADC decarboxylates 6-F-DOPA to 6-fluorodopamine, which accumulates in presynaptic vesicles via VMAT2 but resists degradation by monoamine oxidase (MAO) [7].

Table 2: Molecular Comparison of L-DOPA and Fluorinated Analogues

PropertyL-DOPA5-F-DOPA6-F-DOPA
Decarboxylation Rate100%85%92%
COMT SusceptibilityHighVery HighLow
Relative Lipophilicity0 (Reference)+0.3+0.5
Primary Clinical UseParkinson’s therapyLimited researchPET neuroimaging

Role in Dopaminergic System Research and Neuroimaging

Parkinsonian Syndromes and Motor Function

6-[¹⁸F]F-DOPA PET quantitatively measures presynaptic dopaminergic integrity by calculating the striatal uptake rate constant (Kocc). In Parkinson’s disease (PD), Kocc values decline by 64% in the putamen and 39% in the caudate nucleus compared to controls, correlating with motor symptom severity (r = –0.38, p = 0.04) [5] [9]. This reduction reflects nigrostriatal degeneration and enables differential diagnosis of Parkinsonian syndromes with 91% specificity and 73% sensitivity [8]. Technical refinements, such as statistical parametric mapping (SPM), now allow voxel-wise analysis of dopaminergic deficits, surpassing traditional region-of-interest approaches [6].

Extrastriatal and Non-Motor Applications

Emerging evidence implicates extrastriatal dopaminergic pathways in non-motor symptoms:

  • Cognitive Impairment: Frontal cortex Kocc correlates with executive function tests (e.g., digit span backwards, r = 0.62; verbal fluency, r = 0.58), indicating dopaminergic modulation of working memory [9].
  • Chronic Pain: Patients with burning mouth syndrome exhibit 20% reduced 6-[¹⁸F]F-DOPA uptake in the right putamen, linking dopaminergic dysfunction to nociceptive processing [3].
  • Neurooncology: Amino acid transporter upregulation in gliomas and neuroendocrine tumors leads to 6-[¹⁸F]F-DOPA accumulation, with tumor-to-background ratios exceeding those of [¹⁸F]FDG by 2.5-fold [2].

Technical Optimization

Key advancements in PET methodology include:

  • Pharmacologic Pretreatment: Carbidopa (peripheral AADC inhibitor) increases brain signal-to-noise ratios by blocking peripheral metabolism [5].
  • Quantitative Models: Patlak graphical analysis using occipital reference tissue enables robust Kocc calculation without arterial sampling [5].
  • Tracer Comparisons: 6-[¹⁸F]fluoro-m-tyrosine (FMT), a non-COMT-metabolized tracer, shows higher extrastriatal Kocc in the amygdala and thalamus, suggesting advantages for cognitive PD research [5].

Table 3: Neuroimaging Applications of 6-[¹⁸F]F-DOPA PET

ApplicationTarget PathwayKey BiomarkerClinical Relevance
Parkinson’s DiagnosisNigrostriatal projectionsPutaminal Kocc91% specificity in detecting dopaminergic degeneration
Glioma ImagingLAT1 amino acid transportersTumor-to-brain ratioSuperior to [¹⁸F]FDG for tumor boundary delineation
Cognitive PD ResearchMesocortical projectionsFrontal cortex KoccCorrelates with executive function deficits
Pain PathophysiologyNigrostriatal-thalamic loopsPutaminal Kocc20% reduction in chronic pain syndromes

Properties

CAS Number

42877-15-6

Product Name

5-Fluorodopa

IUPAC Name

2-amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide

Molecular Formula

C9H11BrFNO4

Molecular Weight

296.09 g/mol

InChI

InChI=1S/C9H10FNO4.BrH/c10-5-1-4(2-6(11)9(14)15)3-7(12)8(5)13;/h1,3,6,12-13H,2,11H2,(H,14,15);1H

InChI Key

PTEGRBINLSGCNO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)F)CC(C(=O)O)N.Br

Synonyms

3,4-dihydroxy-5-fluoro-DL-phenylalanine
3,4-dihydroxy-5-fluorophenylalanine
5-fluoro-DOPA
5-fluorodopa
5-fluorodopa hydrobromide, 18F-labeled
5-fluorodopa hydrobromide, 18F-labeled, (DL)-isomer
5-fluorodopa, 3-(18)F-labeled
5-fluorodopa, 3-(18)F-labeled, (DL)-isomer
5-fluorodopa, 3-(18)F-labeled, (L)-isome

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)CC(C(=O)O)N.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.